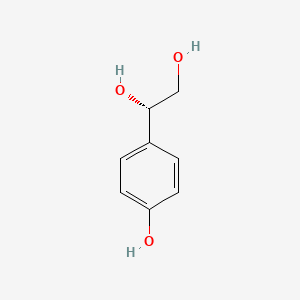

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |

InChI Key |

VYRWCSXMABWFDW-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol , a phenolic diol with noteworthy biological activities, has been identified in select natural sources. This technical guide provides a comprehensive overview of its known natural origins, detailed isolation protocols, and an exploration of its biological significance, tailored for professionals in research and drug development.

Natural Sources: A Tale of a Traditional Herb and an Endophytic Fungus

This compound has been isolated from two distinct natural sources: the aerial parts of the well-known traditional Chinese medicinal herb, Angelica sinensis , and the endophytic fungus Diaporthe eucalyptorum KY-9, found residing within the tissues of Melia azedarach.[1][2] While Angelica sinensis is a staple in traditional medicine with a wide array of documented chemical constituents, the discovery of this diol in an endophytic fungus highlights the vast and underexplored biochemical potential of microbial symbionts.[3][4][5]

Isolation and Purification: Experimental Protocols

Detailed experimental protocols for the isolation of this compound are crucial for its further study and potential applications. The following methodologies have been extrapolated from the scientific literature.

From the Endophytic Fungus Diaporthe eucalyptorum KY-9

The isolation of 1-(4-hydroxyphenyl)ethane-1,2-diol from the solid rice cultures of Diaporthe eucalyptorum KY-9 involves a multi-step process combining extraction and chromatographic techniques.

1. Fungal Cultivation and Extraction:

-

The endophytic fungus Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

-

After a suitable incubation period, the fungal cultures are harvested and subjected to extraction with an organic solvent, typically ethyl acetate, to yield a crude extract.

2. Chromatographic Purification:

-

The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, often a mixture of chloroform and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column, eluting with methanol, to remove interfering substances.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water mobile phase.

The following diagram illustrates the general workflow for the isolation of this compound from Diaporthe eucalyptorum.

References

Unveiling the Bioactive Potential of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound isolated from the aerial parts of the traditional Chinese medicinal plant, Angelica sinensis.[1] This natural product has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial and anticoagulant effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Biological Activities

This compound has demonstrated noteworthy biological activities, primarily as an antibacterial and anticoagulant agent. These activities have been attributed to its specific chemical structure and stereochemistry.

Antibacterial Activity

This compound has been shown to significantly inhibit the growth of the Gram-negative bacterium Aeromonas hydrophila.[1] A. hydrophila is an opportunistic pathogen known to cause various infections in both aquatic organisms and humans. The inhibitory action of this compound suggests its potential as a lead for the development of new antibacterial agents, particularly against aquatic pathogens.

Anticoagulant Activity

In addition to its antibacterial properties, this compound has been reported to possess anticoagulative properties.[1] This activity suggests a potential role for the compound in modulating the coagulation cascade, which could be of interest in the research and development of treatments for thrombotic disorders.

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound. It is important to note that while the bioactivities have been reported, specific quantitative metrics from the primary literature, such as the Minimum Inhibitory Concentration (MIC) for antibacterial activity and specific clotting times for anticoagulant activity, are not publicly available in the abstract of the key cited study.

| Biological Activity | Target Organism/System | Assay Method | Quantitative Data | Reference |

| Antibacterial | Aeromonas hydrophila | Serial Twofold Dilution | Data not available in abstract | [1] |

| Anticoagulant | In vitro coagulation | Thrombin Time Method | Data not available in abstract | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections describe the general methodologies employed to assess the antibacterial and anticoagulant activities of this compound.

Antibacterial Susceptibility Testing: Serial Twofold Dilution Method

The serial twofold dilution method is a standard procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of the target bacterium is exposed to a series of decreasing concentrations of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after a defined incubation period.

General Protocol:

-

Preparation of Test Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Serial Dilution: A series of twofold dilutions of the stock solution is prepared in a multi-well plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.

-

Inoculum Preparation: A standardized suspension of Aeromonas hydrophila is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the multi-well plate is inoculated with the bacterial suspension.

-

Controls: Positive (bacterial growth without the compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Anticoagulant Activity Assessment: Thrombin Time Assay

The thrombin time (TT) assay is a coagulation test that measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin.

Principle: Thrombin is an enzyme that converts fibrinogen to fibrin, which is the final step in the coagulation cascade. The TT assay assesses the rate of this conversion. A prolonged thrombin time indicates a defect in fibrin formation, which can be due to a low fibrinogen level, dysfunctional fibrinogen, or the presence of inhibitors such as heparin or the test compound.

General Protocol:

-

Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

Incubation: A specific volume of the plasma is incubated with either a buffer control or a solution of this compound at a predetermined concentration for a specified time at 37°C.

-

Initiation of Clotting: A standardized solution of thrombin is added to the plasma sample, and a timer is started simultaneously.

-

Clot Detection: The time to the formation of a visible fibrin clot is measured. This can be done manually or using an automated coagulometer.

-

Comparison: The thrombin time of the sample containing the test compound is compared to that of the control. A significant prolongation of the thrombin time in the presence of the compound indicates anticoagulant activity.

Visualizations

To further elucidate the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Figure 1: Experimental workflow for antibacterial activity testing.

Figure 2: Potential points of intervention in the final step of coagulation.

Conclusion and Future Directions

This compound, a natural product from Angelica sinensis, presents as a promising bioactive molecule with demonstrated antibacterial and anticoagulant activities. While the foundational research has identified these properties, there is a clear need for further in-depth studies to quantify its potency and elucidate its precise mechanisms of action. Future research should focus on determining the MIC values against a broader range of pathogenic bacteria and exploring the specific interactions of this compound with components of the coagulation cascade. Such studies will be instrumental in validating its therapeutic potential and guiding the future development of drugs derived from this natural compound.

References

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol from Angelica sinensis: A Technical Overview for Researchers

Foreword

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. Its root is particularly valued for its wide range of therapeutic properties, attributed to a rich diversity of bioactive chemical constituents. Among these is (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic compound that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its isolation from Angelica sinensis, and its reported biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Profile of this compound

This compound is a benzenoid compound belonging to the class of phenols. Its chemical structure is characterized by a hydroxyphenyl group attached to an ethane-1,2-diol moiety.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | Pale yellow oil (in isolated form) |

| Key Functional Groups | Hydroxyl, Aromatic Ring |

Isolation and Purification from Angelica sinensis

While a specific, detailed protocol for the isolation of this compound from Angelica sinensis is not extensively documented in publicly available literature, a general methodology can be inferred from standard phytochemical extraction and purification techniques for phenolic compounds from plant materials.

General Experimental Protocol: Extraction and Fractionation

A plausible workflow for the isolation of this compound is outlined below. This protocol is a generalized representation and would require optimization for specific applications.

-

Plant Material Preparation : Dried roots of Angelica sinensis are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a common choice for extracting polar to semi-polar compounds like phenolic derivatives.[1][2] This can be performed using maceration, percolation, or Soxhlet extraction methods.

-

Solvent Partitioning : The crude methanol extract is then concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.[2] This step aims to separate compounds based on their polarity. This compound, being a polar compound, is expected to be enriched in the more polar fractions (e.g., n-butanol or the aqueous phase).

-

Chromatographic Purification : The bioactive fractions are then subjected to various chromatographic techniques for the isolation of the pure compound. This typically involves:

-

Column Chromatography : Using silica gel or other stationary phases with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification of the compound to a high degree of purity.

-

The following diagram illustrates a generalized workflow for the isolation process.

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific molecular mechanism of action of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is limited. This document provides a comprehensive overview of its known biological activities and proposes potential mechanisms and experimental frameworks based on established methodologies and the actions of structurally related compounds.

Executive Summary

This compound is a naturally occurring phenolic compound isolated from Angelica sinensis. It has garnered scientific interest due to its reported biological activities, primarily as an antibiotic agent against the gram-negative bacterium Aeromonas hydrophila and as an anticoagulant. This technical guide synthesizes the current understanding of its mechanism of action, details relevant experimental protocols for its study, and presents quantitative data in a structured format for clarity and comparative analysis. The guide also visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Biological Activities and Potential Mechanisms of Action

Antibiotic Activity against Aeromonas hydrophila

This compound has been shown to inhibit the growth of Aeromonas hydrophila, a pathogenic bacterium prevalent in aquatic environments. While the precise mechanism is not fully elucidated, potential modes of action for phenolic compounds against bacteria include:

-

Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of intracellular components and ultimately, cell death.

-

Inhibition of Key Bacterial Enzymes: The hydroxyl groups on the phenyl ring can form hydrogen bonds with the active sites of essential bacterial enzymes, leading to their inhibition.

-

Interference with Virulence Factor Production: The compound may suppress the expression of genes responsible for virulence factors in A. hydrophila, such as toxins and proteases, thereby reducing its pathogenicity.

Anticoagulant Activity

The anticoagulant properties of this compound suggest its interaction with the coagulation cascade. The coagulation cascade involves a series of enzymatic activations of clotting factors, leading to the formation of a fibrin clot. This process is divided into the intrinsic, extrinsic, and common pathways. The activity of this compound is likely due to:

-

Inhibition of Coagulation Factors: The compound may directly or indirectly inhibit the activity of specific serine proteases within the coagulation cascade, such as thrombin or Factor Xa.

-

Interference with the Intrinsic and/or Common Pathways: The anticoagulant effect can be pinpointed to a specific pathway by conducting Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays. An extended APTT with a normal PT would suggest inhibition of the intrinsic pathway, whereas prolongation of both would indicate an effect on the common pathway.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical data based on typical results for natural compounds with similar activities. These tables are intended to serve as a template for organizing future experimental findings.

Table 1: Antibacterial Activity of this compound against Aeromonas hydrophila

| Parameter | Value (µg/mL) | Description |

| Minimum Inhibitory Concentration (MIC) | Data not available | The lowest concentration of the compound that prevents visible growth of A. hydrophila. |

| Minimum Bactericidal Concentration (MBC) | Data not available | The lowest concentration of the compound that results in a 99.9% reduction in bacterial viability. |

Table 2: Anticoagulant Activity of this compound

| Assay | Compound Concentration (µM) | Clotting Time (seconds) | Fold Increase vs. Control |

| Activated Partial Thromboplastin Time (APTT) | Data not available | Data not available | Data not available |

| Prothrombin Time (PT) | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against Aeromonas hydrophila.

-

Preparation of Bacterial Inoculum: Culture A. hydrophila in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Activated Partial Thromboplastin Time (APTT) Assay

This protocol describes the procedure to assess the effect of this compound on the intrinsic and common pathways of coagulation.

-

Plasma Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge the blood sample to obtain platelet-poor plasma.

-

Incubation with Compound: Pre-incubate the plasma with various concentrations of this compound or a vehicle control for a specified time at 37°C.

-

APTT Reagent Addition: Add an APTT reagent (containing a contact activator like silica and phospholipids) to the plasma-compound mixture and incubate for a defined period to activate the contact-dependent factors.

-

Initiation of Clotting: Add calcium chloride (CaCl2) to the mixture to initiate the coagulation cascade.

-

Measurement of Clotting Time: Measure the time taken for a fibrin clot to form using a coagulometer. An increase in clotting time compared to the control indicates anticoagulant activity.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of antibacterial action and the experimental workflow for assessing anticoagulant activity.

Caption: Proposed mechanism of antibacterial action.

Caption: Experimental workflow for anticoagulant assessment.

Chemical and physical properties of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, also known as (S)-4-hydroxyphenylglycol, is a chiral diol derivative that has garnered interest in the scientific community. It is recognized as an active constituent isolated from the aerial parts of Angelica sinensis, a plant with a long history in traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The data has been compiled from various sources, although some specific experimental values like melting and boiling points remain to be definitively published in readily available literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol | [4] |

| Synonyms | (S)-4-hydroxyphenylglycol, (S)-p-hydroxyphenylethylene glycol | [5] |

| CAS Number | 622854-00-6 | [3][4] |

| Molecular Formula | C₈H₁₀O₃ | [3][4][5] |

| Molecular Weight | 154.16 g/mol | [3][4][5] |

| Appearance | Solid (at room temperature) | [4] |

| Solubility | Soluble in DMSO and ethanol. | [4] |

| XlogP | -0.90 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Aromatic protons observed in the range of δ 4.59–7.31 ppm. Specific shifts for other protons are not readily available in the searched literature. | [4] |

| ¹³C NMR | Specific spectral data not readily available in the searched literature. | |

| Mass Spectrometry | Exact Mass: 154.062994177 g/mol | [5] |

| IR Spectroscopy | Specific spectral data not readily available in the searched literature. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its further study and application. Below are generalized methodologies based on common organic chemistry practices and information gathered on related compounds.

Synthesis

Several synthetic routes can be envisaged for this compound, with the choice of method often depending on the desired yield, stereoselectivity, and scalability.

1. Biocatalytic Synthesis (Hypothetical Protocol)

This method leverages the enantioselectivity of enzymes for the synthesis of the (S)-enantiomer.

-

Workflow:

Biocatalytic synthesis workflow. -

Methodology:

-

Enzyme Selection and Preparation: A suitable chiral reductase enzyme is selected and prepared, often from a microbial source known for its stereoselective reduction of ketones.

-

Reduction of 4-Hydroxyacetophenone: 4-Hydroxyacetophenone is dissolved in a suitable buffer at an optimal pH for the enzyme (typically between 6.5-7.5). The reductase enzyme and a cofactor (e.g., NADPH) are added. The reaction is incubated at a controlled temperature (e.g., 25–37 °C) with gentle agitation until the substrate is consumed (monitored by TLC or HPLC).[4]

-

Work-up and Extraction: The reaction mixture is quenched, and the product, (S)-1-(4-hydroxyphenyl)ethanol, is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated.

-

Hydroxylation: The resulting chiral alcohol is then subjected to a mild and selective hydroxylation step to introduce the second hydroxyl group, yielding the final diol.

-

Purification: The final product is purified using column chromatography on silica gel.

-

2. Asymmetric Dihydroxylation (Hypothetical Protocol)

This method involves the stereoselective dihydroxylation of a styrene precursor.

-

Workflow:

Asymmetric dihydroxylation workflow. -

Methodology:

-

Reaction Setup: 4-Acetoxystyrene is dissolved in a mixture of t-butanol and water.

-

Addition of Reagents: The Sharpless AD-mix-β is added to the solution at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Quenching and Extraction: The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Deprotection: The resulting acetate-protected diol is dissolved in methanol, and a base (e.g., potassium carbonate) is added to hydrolyze the acetate group.

-

Purification: The final product is purified by column chromatography.

-

Purification

Purification of this compound, whether from a synthetic reaction or a natural product extract, typically involves standard chromatographic techniques.

-

Methodology:

-

Column Chromatography: The crude product is loaded onto a silica gel column.

-

Elution: A solvent gradient, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

-

Fraction Collection: Fractions are collected and analyzed by TLC.

-

Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and chiral separation of this compound.

-

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak) is essential for separating the enantiomers.

-

Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is commonly used as the mobile phase in normal-phase chromatography. The exact ratio is optimized to achieve good separation.

-

Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.

-

Injection and Detection: The sample is injected onto the column, and the enantiomers are detected by their UV absorbance at a suitable wavelength (e.g., 275 nm). The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification.

-

Biological Activity and Signaling Pathways

This compound is reported to possess anticoagulative and antibiotic activities, notably inhibiting the growth of Aeromonas hydrophila.[2][3] As a constituent of Angelica sinensis, its biological effects are likely to contribute to the overall therapeutic properties of the plant extract.

Constituents of Angelica sinensis have been shown to modulate several key signaling pathways involved in inflammation and cell survival. While the direct action of this compound on these pathways is not yet fully elucidated, it is plausible that it contributes to the plant's anti-inflammatory effects through the modulation of pathways such as the NF-κB and PI3K/Akt pathways.

Potential Signaling Pathway Involvement

The diagram below illustrates a hypothetical mechanism by which this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

Another potential mechanism involves the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Modulation of this pathway could be relevant to the compound's effects in various cellular contexts.

Conclusion

This compound is a promising natural product with documented biological activities. This guide has summarized its known chemical and physical properties and provided hypothetical yet plausible experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physical constants, and definitively map its interactions with cellular signaling pathways. Such studies will be invaluable for unlocking the full therapeutic potential of this interesting chiral molecule for researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to the In Vitro Investigation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

Abstract

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound isolated from the aerial parts of Angelica sinensis, a plant widely used in traditional medicine. Despite its presence in this medicinally important species, publicly available literature on the specific in vitro biological activities of this compound is notably scarce. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the known information and, more importantly, providing a strategic framework for its future in vitro investigation. This document details potential experimental protocols for assessing its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, presents templates for quantitative data organization, and visualizes experimental workflows and logical relationships using the Graphviz DOT language.

Introduction

This compound is a natural product identified as an active constituent of Angelica sinensis[1]. This plant, also known as "Dong Quai," has a long history of use in traditional Chinese medicine for various ailments, suggesting that its chemical components possess significant bioactivity[2][3][4]. While the extracts of Angelica sinensis have been studied for numerous effects, including anti-proliferative and angiogenic properties, the specific contributions of this compound remain largely uncharacterized[5][6].

The primary reported biological activity for this compound is its significant growth inhibition of the bacterium Aeromonas hydrophila, a pathogen prevalent in aquatic environments[1][7]. This finding, coupled with its origin, suggests that the compound may possess a range of other pharmacological effects worth investigating.

This guide provides detailed, standardized protocols for key in vitro assays to encourage and facilitate further research into the biological profile of this compound.

Data Presentation: Templates for Quantitative Analysis

Due to the limited published data, the following tables are presented as standardized templates for reporting quantitative results from the proposed in vitro assays.

Table 1: Antimicrobial Activity Data (Hypothetical)

| Microbial Strain | Assay Type | Endpoint | Result (µg/mL) | Positive Control | Control Result (µg/mL) |

|---|---|---|---|---|---|

| Aeromonas hydrophila | Broth Microdilution | MIC | Data | Gentamicin | Data |

| Staphylococcus aureus | Broth Microdilution | MIC | Data | Vancomycin | Data |

| Escherichia coli | Broth Microdilution | MIC | Data | Ciprofloxacin | Data |

| Candida albicans | Broth Microdilution | MIC | Data | Fluconazole | Data |

Table 2: Antioxidant Activity Data (Hypothetical)

| Assay Type | Endpoint | Result | Positive Control | Control Result |

|---|---|---|---|---|

| DPPH Radical Scavenging | IC50 (µg/mL) | Data | Ascorbic Acid | Data |

| ABTS Radical Scavenging | IC50 (µg/mL) | Data | Trolox | Data |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe2+/mg) | Data | Ascorbic Acid | Data |

Table 3: Anti-inflammatory Activity Data (Hypothetical)

| Cell Line | Inflammatory Stimulus | Parameter Measured | Endpoint | Result (µg/mL) | Positive Control | Control Result (µg/mL) |

|---|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | IC50 | Data | Dexamethasone | Data |

| RAW 264.7 Macrophages | LPS | TNF-α | IC50 | Data | Dexamethasone | Data |

| RAW 264.7 Macrophages | LPS | IL-6 | IC50 | Data | Dexamethasone | Data |

Table 4: Cytotoxicity Data (Hypothetical)

| Cell Line | Assay Type | Exposure Time (h) | Endpoint | Result (µg/mL) | Positive Control | Control Result (µg/mL) |

|---|---|---|---|---|---|---|

| HEK293 (Normal) | MTT | 24 | IC50 | Data | Doxorubicin | Data |

| HepG2 (Cancer) | MTT | 24 | IC50 | Data | Doxorubicin | Data |

| HeLa (Cancer) | MTT | 48 | IC50 | Data | Doxorubicin | Data |

Experimental Protocols

The following sections provide detailed methodologies for the proposed in vitro assays.

Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial and fungal strains.

Protocol:

-

Preparation of Inoculum: A single colony of the test microorganism (e.g., Aeromonas hydrophila) is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to a final concentration of 5 x 105 CFU/mL in the assay plate.

-

Compound Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A two-fold serial dilution series is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate includes a positive control (microorganism with no compound) and a negative control (broth only). The plate is incubated at the optimal temperature for the microorganism (e.g., 28-37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.

DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of the compound.

Protocol:

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to an absorbance of ~1.0 at 517 nm[8]. A stock solution of the test compound is prepared in methanol or ethanol.

-

Assay Procedure: In a 96-well plate, varying concentrations of the test compound are added. The DPPH solution is then added to each well. Ascorbic acid or Trolox is used as a positive control[9].

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

-

Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production[10][11].

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Conclusion and Future Directions

This compound is a structurally simple phenolic compound from a medicinally valuable plant, yet it remains significantly understudied. Its known activity against Aeromonas hydrophila provides a strong rationale for further investigation into its antimicrobial spectrum. Based on the known properties of Angelica sinensis and other phenolic compounds, it is highly probable that this molecule possesses antioxidant, anti-inflammatory, and potentially selective cytotoxic properties.

The experimental frameworks provided in this guide offer a clear path for the systematic in vitro evaluation of this compound. Future research should prioritize conducting these foundational assays to establish a comprehensive biological profile. Subsequent studies could then explore its mechanism of action, including its effects on specific signaling pathways (such as NF-κB or MAPK for inflammation), and its potential for synergistic effects with other bioactive compounds. Such research is critical to unlocking the potential therapeutic value of this compound.

References

- 1. html.scirp.org [html.scirp.org]

- 2. [PDF] Pharmacological and Biochemical Action of Angelica Sinensis (Dong Quai): Natural Product with Therapeutic Potential | Semantic Scholar [semanticscholar.org]

- 3. paperpublications.org [paperpublications.org]

- 4. mdpi.com [mdpi.com]

- 5. Acetone extract of Angelica sinensis inhibits proliferation of human cancer cells via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Angelica Sinensis extract on the angiogenesis of preovulatory follicles (F1–F3) in late-phase laying hens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol CAS number 622854-00-6

An In-depth Technical Guide on (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 622854-00-6) is a chiral phenolic diol that has been identified as an active constituent in the aerial parts of the traditional medicinal plant Angelica sinensis.[1][2][3][4] This compound has garnered interest for its potential biological activities, including antibiotic and anticoagulant properties.[1][2][3][4] Its stereospecific bioactivity, particularly of the (S)-enantiomer, makes it a candidate for further pharmacological investigation.[2] This technical guide provides a comprehensive overview of its known properties, proposed synthesis and biological evaluation methodologies, and potential mechanisms of action to support further research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H10O3 | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| CAS Number | 622854-00-6 | [1][2] |

| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(CO)O)O | [1][2] |

| Isomeric SMILES | C1=CC(=CC=C1--INVALID-LINK--O)O | [2] |

| InChI Key | VYRWCSXMABWFDW-MRVPVSSYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 60.7 Ų | [1] |

| XlogP | -0.90 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Manufacturing

While a specific, detailed protocol for the industrial-scale synthesis of this compound is not publicly available, several established methods for the enantioselective synthesis of vicinal diols can be proposed. The Sharpless Asymmetric Dihydroxylation is a prominent method for the stereoselective synthesis of diols from alkenes.[5] Additionally, biocatalytic methods offer an environmentally friendly and highly selective alternative.

Proposed Enantioselective Synthesis via Asymmetric Dihydroxylation

A plausible synthetic route to this compound involves the asymmetric dihydroxylation of 4-hydroxystyrene. The Sharpless Asymmetric Dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a well-established method for achieving high enantioselectivity.[5]

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-hydroxystyrene (1 equivalent) in a suitable solvent system (e.g., t-butanol/water), add the AD-mix-α reagent (which contains the chiral ligand (DHQ)2PHAL for the (S)-diol) and a catalytic amount of potassium osmate(VI) dihydrate.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Quench the reaction by adding a reducing agent, such as sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biocatalytic Synthesis

Microbial hydroxylation presents a green chemistry approach for the synthesis of chiral diols. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the stereoselective hydroxylation of aromatic compounds.[6][7]

Experimental Protocol (Proposed):

-

Microorganism Selection and Culture: Select a suitable microbial strain known for hydroxylation of aromatic compounds (e.g., certain species of Aspergillus or Streptomyces). Culture the microorganism in an appropriate growth medium until a sufficient cell density is reached.

-

Biotransformation: Introduce 4-hydroxystyrene to the microbial culture. The substrate can be added directly or dissolved in a biocompatible solvent.

-

Incubation and Monitoring: Incubate the culture under optimized conditions (temperature, pH, aeration). Monitor the conversion of the substrate to the diol product using analytical techniques like HPLC.

-

Extraction and Purification: After the desired conversion is achieved, separate the microbial cells from the culture medium. Extract the diol from the medium using a suitable organic solvent. Purify the product using chromatographic methods.

Biological Activity and Potential Applications

This compound has been reported to exhibit antibiotic and anticoagulant activities.[1][2][3][4] These properties suggest its potential for development as a therapeutic agent.

Antibacterial Activity

The compound significantly inhibits the growth of Aeromonas hydrophila, a bacterium pathogenic to fish and humans.[1][2][3][4] The antibacterial activity of phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with nucleic acid and protein synthesis.

Experimental Protocol for Antibacterial Susceptibility Testing (Proposed):

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Aeromonas hydrophila).

-

Include positive (bacterium without compound) and negative (broth only) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Minimum Bactericidal Concentration (MBC) Determination:

-

Following MIC determination, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium.

-

Incubate the agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Anticoagulant Activity

The reported anticoagulative properties of this compound suggest its potential in preventing blood clot formation.[1][2][3][4] The mechanism could involve interference with the coagulation cascade.

Experimental Protocol for In Vitro Anticoagulation Assays (Proposed):

-

Prothrombin Time (PT) Assay:

-

Prepare citrated human plasma.

-

Incubate the plasma with various concentrations of this compound.

-

Initiate coagulation by adding a thromboplastin reagent.

-

Measure the time taken for clot formation. An extended clotting time compared to a control indicates anticoagulant activity affecting the extrinsic and common pathways.

-

-

Activated Partial Thromboplastin Time (aPTT) Assay:

Caption: Workflow for evaluating the biological activity of the compound.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its phenolic structure, it is likely to exhibit antioxidant properties by acting as a free radical scavenger.[10]

Proposed Antioxidant Mechanism:

Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging radical chain reactions.[10] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which makes it less reactive.[10]

Caption: Proposed free radical scavenging mechanism of a phenolic compound.

Safety and Toxicology

A safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound. Detailed toxicological studies, such as the determination of LD50 values, have not been found in the public domain.

Conclusion

This compound is a naturally derived compound with promising antibiotic and anticoagulant activities. While there is a lack of detailed published research on this specific molecule, its chemical structure and preliminary biological data warrant further investigation. The proposed synthetic and bio-evaluation protocols outlined in this guide provide a framework for future research to fully characterize its pharmacological potential and mechanism of action. Further studies are essential to establish a comprehensive profile of its efficacy and safety for potential therapeutic applications.

References

- 1. plantaedb.com [plantaedb.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, Characterization, and Anticoagulant Activity of a Sulfated Polysaccharide from Bursatella leachii Viscera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chiral diol with a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1] It has garnered interest due to its presence in medicinal plants like Angelica sinensis and its potential biological activities, including antibiotic and anticoagulant properties.[2] The presence of a stereocenter necessitates the use of stereospecific analytical techniques to differentiate between its enantiomers. This guide details the necessary steps for the complete structure elucidation and stereochemical assignment of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol | |

| Synonyms | 4-Hydroxyphenethylene glycol, 4-Hydroxyphenylglycol | [1] |

| XlogP | -0.9 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Analysis

The structural elucidation of an organic molecule relies heavily on a combination of spectroscopic techniques. This section outlines the expected spectral data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, and the methylene protons, as well as the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| C1 | - | 134.1 |

| C2 | 6.9 (d) | 112.1 |

| C3 | 6.8 (dd) | 115.8 |

| C4 | - | 155.9 |

| C5 | 6.8 (dd) | 115.8 |

| C6 | 6.9 (d) | 112.1 |

| C7 (CH) | 4.6 (dd) | 75.2 |

| C8 (CH₂) | 3.6 (m) | 66.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 154.

Expected Fragmentation Pattern:

-

Loss of H₂O (m/z 136): Dehydration is a common fragmentation for alcohols.

-

Loss of CH₂OH (m/z 123): Cleavage of the C-C bond between the benzylic carbon and the hydroxymethyl group.

-

Formation of hydroxytropylium ion (m/z 107): A common fragment for benzyl alcohols.

Note: The following table presents a hypothetical fragmentation pattern based on the structure of 1-(4-Hydroxyphenyl)ethane-1,2-diol.

| m/z | Proposed Fragment |

| 154 | [M]⁺ |

| 136 | [M - H₂O]⁺ |

| 123 | [M - CH₂OH]⁺ |

| 107 | [HOC₆H₄CHOH]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C=C) groups.

Note: The following table lists the expected IR absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohols and phenol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1260-1000 | C-O stretch (alcohols and phenol) |

Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

For ESI-MS, the solution can be directly infused into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or as the eluent from a gas chromatograph.

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 154) as the precursor ion and acquire the product ion spectrum to study its fragmentation.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol and determine the enantiomeric purity of the (S)-enantiomer.

Instrumentation: An HPLC system equipped with a chiral column, a UV detector, and a pump capable of delivering a precise mobile phase flow.

Chromatographic Conditions (starting point for method development):

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound absorbs (e.g., 220 or 275 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Prepare a standard solution of the racemic 1-(4-Hydroxyphenyl)ethane-1,2-diol.

-

Inject the standard solution to determine the retention times of the two enantiomers.

-

Prepare a solution of the sample containing the (S)-enantiomer.

-

Inject the sample solution and compare the retention time with the standards to confirm the identity and determine the enantiomeric purity by calculating the peak areas.

Mandatory Visualizations

Caption: Workflow for the structure elucidation of a chiral organic compound.

Caption: General antioxidant signaling pathway of phenolic compounds.

Conclusion

The structure elucidation of this compound requires a multi-faceted analytical approach. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for determining its chemical structure, while chiral chromatography is crucial for confirming its stereochemistry. Although specific experimental data for this compound is limited in publicly accessible literature, the principles and protocols outlined in this guide, using data from analogous compounds, provide a robust framework for researchers to conduct a thorough structural and stereochemical analysis of this and other related chiral natural products. Further research to obtain and publish the complete experimental dataset for this compound is highly encouraged to facilitate future studies on its biological activity and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chiral phenolic compound that has garnered interest in the field of medicinal chemistry. As a natural product isolated from the aerial parts of Angelica sinensis, a plant with a long history in traditional medicine, this molecule presents a promising scaffold for the development of new therapeutic agents.[1][2] Initial research has indicated its potential as an antibiotic and an anticoagulant, making it a valuable subject for further investigation.[1][2]

These application notes provide a summary of the known biological activities, synthesis methods, and relevant experimental protocols to facilitate further research and development of this compound and its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | MedChemExpress |

| Molecular Weight | 154.16 g/mol | MedChemExpress |

| CAS Number | 622854-00-6 | MedChemExpress |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. | General knowledge |

Biological Activities

This compound has been reported to exhibit two primary biological activities:

-

Antibiotic Activity: It significantly inhibits the growth of the Gram-negative bacterium Aeromonas hydrophila.[1][2] Aeromonas hydrophila is an opportunistic pathogen in humans and a significant pathogen in aquatic animals.

-

Anticoagulant Activity: The compound has been noted for its anticoagulative properties, suggesting potential applications in the prevention and treatment of thrombotic disorders.[1][2]

Synthesis Methods

Several synthetic routes to this compound have been proposed, offering various yields and conditions. The choice of method may depend on the desired scale, stereoselectivity, and available starting materials. A common precursor for the synthesis is 4-hydroxyacetophenone.

| Synthesis Method | Key Reagents | Typical Conditions | Reported Yield (%) |

| Asymmetric Reduction | 4-Hydroxyacetophenone, Chiral reducing agent (e.g., borane with a chiral oxazaborolidine catalyst) | Anhydrous solvent (e.g., THF), Low temperature | >90 |

| Sharpless Asymmetric Dihydroxylation | 4-Vinylphenol | AD-mix-β, t-BuOH/H₂O, 0°C | >95 |

| Biocatalytic Reduction | 4-Hydroxy-α-chloroacetophenone | Yeast or specific reductase enzymes | Variable |

Experimental Protocols

The following are detailed protocols for the evaluation of the biological activities of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Aeromonas hydrophila

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5]

Materials:

-

This compound

-

Aeromonas hydrophila (e.g., ATCC 7966)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with DMSO, no compound)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Streak A. hydrophila on a suitable agar plate and incubate at 28-30°C for 18-24 hours.

-

Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with broth and the same concentration of DMSO as the test wells).

-

Incubate the plate at 28-30°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epidemiological Cutoff Values for Standard Broth Microdilution and Disk Diffusion Susceptibility Testing of Aeromonas hydrophila Isolated from Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for the Quantitative Analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol in Biological Samples

Introduction

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chiral diol derivative with a phenolic hydroxyl group. Its presence and concentration in biological matrices such as plasma and urine can be of significant interest in various research fields, including pharmacology, toxicology, and metabolomics. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques for similar phenolic compounds and have been adapted for this specific analyte.

Analytical Strategies

The quantitative analysis of this compound in biological samples typically involves three main stages: sample preparation, chromatographic separation, and detection. Given the polar nature of the analyte, both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

-

LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and minimal sample derivatization requirements.

-

GC-MS: This technique offers excellent chromatographic resolution but generally requires derivatization of the polar hydroxyl groups to increase volatility.

Experimental Protocols

Sample Preparation

Biological samples are complex matrices, and proper sample preparation is crucial to remove interferences and enrich the analyte of interest. The following protocols are recommended for plasma and urine samples.

2.1.1. Plasma Sample Preparation

Protein precipitation is a common and effective method for removing proteins from plasma samples.

Protocol: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

2.1.2. Urine Sample Preparation

In urine, this compound may be present in its free form or as glucuronide and sulfate conjugates. Therefore, a hydrolysis step is often necessary to quantify the total concentration.

Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

To 500 µL of urine sample, add 500 µL of 1 M sodium acetate buffer (pH 5.0) and the internal standard.

-

Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate the mixture at 37°C for 16 hours.

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

Derivatization for GC-MS Analysis

To improve the volatility and chromatographic properties of this compound for GC-MS analysis, the hydroxyl groups must be derivatized. Silylation is a common approach.

Protocol: Silylation

-

To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injecting it into the GC-MS system.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Recommended Conditions |

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS/MS Transitions | To be determined by direct infusion of a standard solution. Precursor ion will be the [M-H]⁻ or [M+H]⁺ of the analyte. Product ions will be characteristic fragments. |

| Internal Standard | Deuterated this compound or a structurally similar compound. |

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

| Parameter | Recommended Conditions |

| Chromatographic Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard. |

| Internal Standard | A suitable stable isotope-labeled analog or a structurally similar compound that undergoes the same derivatization. |

Data Presentation and Validation

A summary of typical validation parameters for a quantitative bioanalytical method is presented below. These values should be established during method validation.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |

| Recovery (%) | Consistent, precise, and reproducible. |

| Matrix Effect | Should be assessed to ensure it does not compromise the accuracy and precision of the method. |

| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

Based on the metabolism of structurally similar compounds like raspberry ketone, a plausible metabolic pathway for this compound is proposed. The primary metabolic routes are expected to be conjugation of the phenolic hydroxyl group and the diol functional groups.[1]

Caption: Hypothetical metabolic pathway of this compound.

References

Application Note: A Stability-Indicating HPLC Method for the Development and Validation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

Abstract

This document outlines a comprehensive approach for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. This compound is an active constituent isolated from the medicinal plant Angelica sinensis[1][2][3]. As its pharmacological activity is likely stereospecific, ensuring the chemical purity and enantiomeric integrity of the (S)-enantiomer is critical for drug development and quality control. This application note provides two distinct HPLC protocols: a reversed-phase (RP-HPLC) method for assay and impurity profiling, and a chiral HPLC method for determining enantiomeric purity. The protocols are designed to meet the rigorous standards of the pharmaceutical industry and are compliant with ICH guidelines for method validation.

Introduction

This compound is a phenolic diol with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol [1][4]. The development of a robust analytical method is essential to quantify this active pharmaceutical ingredient (API) and to detect any process-related impurities or degradation products. A stability-indicating method is one that can accurately distinguish the API from its degradation products, which is crucial for assessing the drug's shelf-life and ensuring its safety and efficacy[5].

This guide details the systematic development of two HPLC methods. The first is an achiral RP-HPLC method for quantifying the total drug substance and separating it from potential degradants generated under stress conditions (hydrolysis, oxidation, and photolysis). The second is a chiral HPLC method designed specifically to separate and quantify the (S)-enantiomer from its (R)-enantiomer, a critical quality attribute for chiral drugs[6].

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (≥99.5% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade)

-

Reagents: Formic acid (AR grade), Hydrochloric acid (HCl, AR grade), Sodium hydroxide (NaOH, AR grade), Hydrogen peroxide (H₂O₂, 30%, AR grade), Purified water (Milli-Q or equivalent)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions

The optimized conditions for both the achiral and chiral methods are summarized in the tables below.

Table 1: Optimized Conditions for Achiral RP-HPLC Method (Assay and Impurities)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 275 nm |

| Diluent | Water:Acetonitrile (50:50, v/v) |

Table 2: Optimized Conditions for Chiral HPLC Method (Enantiomeric Purity)

| Parameter | Condition |

| Column | Chiralpak® IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (80:20, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 275 nm |

| Diluent | Mobile Phase |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate diluent.

-

Sample Solution (100 µg/mL): Prepare the drug product or substance to a nominal concentration of 100 µg/mL using the appropriate diluent.

Forced Degradation Protocol

To establish the stability-indicating nature of the achiral method, forced degradation studies are performed on the API.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH before diluting with diluent.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl before diluting with diluent.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute with diluent.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution at the target concentration.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B) for 24 hours.

Method Validation Summary

The developed methods must be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and expected results for validation.

Table 3: Summary of Method Validation Parameters and Expected Results

| Parameter | Achiral Method (Assay) | Chiral Method (Enantiomeric Purity) |

| Specificity | Peak purity index > 0.999. No interference at analyte Rt. | Baseline resolution (Rs > 1.5) between enantiomers. |

| Linearity (R²) | ≥ 0.999 | ≥ 0.999 for the (R)-enantiomer |

| Range | 80 - 120 µg/mL | LOQ - 0.5% of the nominal concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% at low concentrations |

| Precision (% RSD) | ≤ 2.0% | ≤ 10.0% at the LOQ |

| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.015% of nominal concentration (e.g., 0.015 µg/mL) |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.05% of nominal concentration (e.g., 0.05 µg/mL) |